4-(Ethylsulfanyl)pyrimidine
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Overview
Description
4-(Ethylsulfanyl)pyrimidine is a heterocyclic organic compound with the chemical formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of an ethylsulfanyl group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)pyrimidine typically involves the nucleophilic substitution of a halopyrimidine with an ethylthiol reagent. One common method is the reaction of 4-chloropyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed:
Oxidation: Ethylsulfinylpyrimidine, ethylsulfonylpyrimidine.
Reduction: Dihydro-4-(ethylsulfanyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)pyrimidine involves its interaction with specific molecular targets within biological systems. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Molecular Targets and Pathways:
Proteins and Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Nucleic Acids: Interference with DNA and RNA synthesis, leading to potential anticancer and antiviral effects.
Comparison with Similar Compounds
4-(Ethylsulfanyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
4-(Methylsulfanyl)pyrimidine: Similar structure but with a methyl group instead of an ethyl group. Exhibits different reactivity and biological activity.
4-(Phenylsulfanyl)pyrimidine:
2-Aminopyrimidine Derivatives: These compounds have an amino group at the second position, showing different biological activities and applications
Biological Activity
4-(Ethylsulfanyl)pyrimidine is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidines, in general, have been extensively studied due to their roles in pharmacology, particularly as potential therapeutic agents against various diseases. This article focuses on the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl mercaptan with pyrimidine derivatives. Various synthetic routes have been developed to optimize yield and purity. For instance, one method employs a nucleophilic substitution reaction where ethyl mercaptan acts as a nucleophile attacking the electrophilic carbon on the pyrimidine ring. This process can be enhanced using different catalysts or solvents to improve the reaction conditions and efficiency .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it possesses antibacterial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The compound's mechanism appears to involve interference with bacterial DNA synthesis, which is critical for bacterial growth and replication .
Antitumor Activity
The antitumor potential of this compound has also been investigated. Studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound induces apoptosis in these cell lines through the activation of caspase pathways, leading to programmed cell death. Notably, it has shown a dose-dependent effect where higher concentrations result in increased cytotoxicity .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α in stimulated immune cells. This suggests potential therapeutic applications in treating inflammatory diseases and conditions where cytokine release is detrimental .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in nucleic acid metabolism, which is crucial for both bacterial and cancer cell proliferation.
- Induction of Apoptosis : By activating caspases and other apoptotic pathways, it promotes cell death in cancer cells, making it a candidate for cancer therapy.
- Modulation of Immune Response : Its ability to suppress inflammatory cytokines positions it as a potential agent for managing autoimmune disorders or chronic inflammation .
Study 1: Antibacterial Efficacy
A study conducted by Solankee et al. evaluated various pyrimidine derivatives for their antibacterial activity. Among the compounds tested, this compound exhibited notable efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 2: Antitumor Activity in Cell Lines
In another investigation published in Molecular Medicine Reports, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 = 50 µM), with accompanying morphological changes consistent with apoptosis .
Table 1: Biological Activities of this compound
Properties
IUPAC Name |
4-ethylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXLTRPJKVXLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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